REACTION_SMILES
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[Al+3:25].[CH3:1][O:2][c:3]1[cH:4][c:5]([C:9]([CH:10]([CH3:11])[NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])=[O:20])[cH:6][cH:7][cH:8]1.[CH3:21][CH:22]([CH3:23])[O-:24].[CH3:26][CH:27]([CH3:28])[O-:29].[CH3:30][CH:31]([CH3:32])[O-:33].[CH3:34][CH:35]([OH:36])[CH3:37].[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[CH3:1][O:2][c:3]1[cH:4][c:5]([CH:9]([CH:10]([CH3:11])[NH:12][C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[OH:20])[cH:6][cH:7][cH:8]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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COc1cccc(C(=O)C(C)NC(=O)OC(C)(C)C)c1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(C(=O)C(C)NC(=O)OC(C)(C)C)c1
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Name
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CC(C)[O-]
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
COc1cccc(C(O)C(C)NC(=O)OC(C)(C)C)c1
|
Type
|
product
|
Smiles
|
COc1cccc(C(O)C(C)NC(=O)OC(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |